molecular formula C9H12BrNO2S B568843 tert-Butyl (4-bromothiophen-2-yl)carbamate CAS No. 868387-45-5

tert-Butyl (4-bromothiophen-2-yl)carbamate

Cat. No. B568843
M. Wt: 278.164
InChI Key: QNGTVGAIEOIQBR-UHFFFAOYSA-N
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Patent
US07514448B2

Procedure details

4-Bromothiophene-2-carboxylic acid (1.75 g, 8.5 mmol) was dissolved in 40 mL of t-BuOH. To this solution diphenylphosphoryl azide (2.8 g, 10.2 mmol) and triethylamine (1.4 mL, 10.1 mmol) were added. The reaction mixture was heated to reflux for 5 hours, cooled room temperature, and diluted with EtOAc. The organic layer was washed with 10% citric acid, saturated sodium bicarbonate and brine, and concentrated to an oil, which was purified by column chromatography on silica (0 to 25% EtOAc/hexanes) to give the product, 1.3 g, 4.7 mmol, 55%. 1H NMR 500 MHz (CDCl3) 6.96 (1H, br s), 6.83 (1H, s), 6.43 (1H, s), 1.54 (9H, s).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](C(O)=O)[S:5][CH:6]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:17])C=CC=CC=1.C([N:29]([CH2:32]C)CC)C.[CH3:34][C:35]([OH:38])([CH3:37])[CH3:36]>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH:29][C:32](=[O:17])[O:38][C:35]([CH3:37])([CH3:36])[CH3:34])[S:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The organic layer was washed with 10% citric acid, saturated sodium bicarbonate and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica (0 to 25% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to give the product, 1.3 g, 4.7 mmol, 55%

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(SC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.